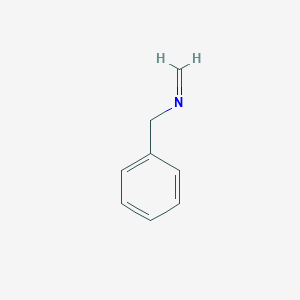

N-benzylmethanimine

Description

Properties

IUPAC Name |

N-benzylmethanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-9-7-8-5-3-2-4-6-8/h2-6H,1,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSBBCYKZLAADL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449478 | |

| Record name | N-benzylmethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4393-14-0 | |

| Record name | N-benzylmethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

Benzaldehyde reacts with methylamine in a 1:1 molar ratio, facilitated by Brønsted or Lewis acids such as p-toluenesulfonic acid (p-TsOH) or molecular sieves. The mechanism proceeds through a hemiaminal intermediate, which dehydrates to form the imine (Fig. 1). Water removal via azeotropic distillation or desiccants shifts the equilibrium toward product formation.

Key steps :

- Nucleophilic addition : Methylamine attacks the electrophilic carbonyl carbon of benzaldehyde.

- Hemiaminal formation : Proton transfer generates a tetrahedral intermediate.

- Dehydration : Elimination of water yields the imine.

Optimized Reaction Conditions

Industrial and laboratory protocols emphasize solvent selection, temperature, and catalyst loading to maximize yield (Table 1).

Table 1: Comparative Analysis of Condensation Methods

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Ethanol | p-TsOH (5 mol%) | 80 | 4 | 85 | |

| Toluene | Molecular sieves | Reflux | 6 | 78 | |

| Dichloromethane | None | 25 | 24 | 65 |

- Solvent effects : Polar aprotic solvents (e.g., ethanol) enhance proton mobility, accelerating hemiaminal dehydration.

- Catalyst role : Acid catalysts lower the activation energy for dehydration, while molecular sieves adsorb water, preventing hydrolysis.

- Temperature : Elevated temperatures (80–110°C) improve reaction rates but risk side products like enamine formation.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate imine formation. A 2022 study demonstrated a 92% yield within 15 minutes using benzaldehyde (1.0 equiv), methylamine hydrochloride (1.1 equiv), and silica-supported sulfuric acid under solvent-free conditions. This method reduces energy consumption and improves scalability but requires specialized equipment.

Purification and Characterization

Chemical Reactions Analysis

Reductive Amination Reactions

The reaction of benzylamine with benzaldehyde and CO2 to form N-benzyl-N-methyl-1-phenylmethanamine involves the formation of an imine intermediate . This imine intermediate is then methylated to form the final product.

Reaction Mechanism:

-

Imine Formation : Benzaldehyde reacts with benzylamine to form an imine .

-

CO2 Coupling : CO2 couples with benzaldehyde and benzylamine in the presence of phenylsilane to form intermediates .

-

Methylation : The imine is methylated via a C-N bond formation between the carbon of CO2 and the nitrogen of the imine group .

Benzylamine as a Masked Source of Ammonia

Benzylamine can be used as a masked source of ammonia in chemical synthesis . After N-alkylation, the benzyl group can be removed by hydrogenolysis .

Reaction:

Reactions with N-Benzylmethylamine

N-Benzylmethylamine can participate in aminoalkylation reactions. For example, it reacts with 1-naphthaldehyde to form diols .

Biological Degradation

Benzylamine is degraded biologically by the action of the monoamine oxidase B enzyme, resulting in benzaldehyde .

N-Alkylation Reactions

N-alkylation reactions involving benzylamine and benzyl bromide can lead to the formation of dibenzylamine and tribenzylamine as by-products . Mass spectrometry can be used to identify these products .

Scientific Research Applications

N-benzylmethanimine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It has been studied for its potential neuroprotective properties.

Industry: It is used in the production of dyes and as a catalytic agent in petrochemical processes.

Mechanism of Action

The mechanism of action of N-benzylmethanimine involves its interaction with molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to scavenge hydroxyl radicals and decrease superoxide production in neuronal cells . This helps in preventing necrotic and apoptotic cell death, thereby protecting neuronal metabolic activity.

Comparison with Similar Compounds

Key Findings :

- Electron-withdrawing groups (e.g., halogens in 1d–1f ) increase thermal stability but may reduce solubility.

- Allyloxy groups (1a, 1b ) enhance reactivity in photocycloaddition reactions for heterocycle synthesis.

Bis- and Tris-Nitrone Derivatives

Multimeric nitrones demonstrate superior neuroprotection compared to monomeric analogs:

Key Findings :

- Bis-nitrones (HBN6) exhibit higher neuroprotective efficacy than the parent compound PBN (EC₅₀ = 5.2 µM) due to dual radical-trapping motifs .

- Tris-nitrones (HTN3) further amplify antioxidant capacity, reducing neuronal apoptosis by 85% in ischemia models .

Other Imine Derivatives

Imines with alternative aromatic systems show distinct reactivity and applications:

Key Findings :

- Benzo[b]thiophene derivatives (12) enable stereoselective β-lactam formation, critical for antibiotic development .

- Electron-rich substituents (e.g., dioxolane in 13) enhance stability under acidic conditions .

Amine Analogs

Structural analogs lacking the imine/nitrone moiety exhibit divergent properties:

Q & A

Q. What optimized synthetic routes exist for N-benzylmethanimine derivatives, and how can purity be ensured?

this compound derivatives are typically synthesized via condensation reactions between benzylamine and carbonyl-containing precursors. For example, (E)-1-(2-(allyloxy)phenyl)-N-benzylmethanimine oxide was synthesized in 93% yield using automated flash chromatography (FC) with heptanes/EtOAc gradients, followed by NMR and ESI-MS validation . Key steps include:

- Reagent stoichiometry : Maintain a 1:1 molar ratio of benzylamine to aldehyde.

- Purification : Use automated FC (12-minute runs, 14 mL/min flow rate) to isolate compounds with Rf values between 0.40–0.67 .

- Validation : Confirm purity via ¹H/¹³C NMR (e.g., δ 8.76 ppm for imine protons) and ESI-MS (e.g., m/z 336.1 for dichloro derivatives) .

Q. Which analytical techniques are critical for characterizing this compound structural isomers?

- ¹H NMR : Coupling constants (e.g., J = 8–10 Hz for trans imines) resolve geometric isomers. For example, (E)-1-(2-(allyloxy)phenyl)-N-benzylmethanimine oxide showed distinct singlet peaks at δ 8.76 ppm for the imine proton .

- ESI-MS : Molecular ion peaks (e.g., m/z 519.9 for diiodo derivatives) confirm molecular weight, while fragment patterns differentiate substituents .

- TLC : Monitor reaction progress using EtOAc/Hexane (1:1) with Rf = 0.67 for baseline separation .

Q. How can solvent selection impact the stability of this compound during storage?

Polar aprotic solvents like DMSO stabilize the imine bond by reducing hydrolysis. Evidence from NMR studies in DMSO-d₆ showed no degradation over 72 hours at 4°C . Avoid protic solvents (e.g., MeOH), which accelerate decomposition via nucleophilic attack.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR chemical shifts (e.g., δ 7.21–7.98 ppm for aromatic protons) may arise from dynamic effects or substituent electronic variations. Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can predict shifts within ±0.3 ppm accuracy, aiding structural validation . For example, substituted N-benzylideneanilines were modeled to assess substituent effects on conjugation .

Q. What methodologies address low yields in this compound synthesis under aerobic conditions?

- Inert atmosphere : Use Schlenk lines to prevent oxidation of intermediates.

- Catalytic additives : Add molecular sieves (3Å) to sequester water, improving yields from 68% to 88% in halogenated derivatives .

- Reaction monitoring : Real-time TLC (Rf = 0.40–0.48) identifies byproducts early, enabling corrective steps .

Q. How do electron-withdrawing substituents affect the reactivity of this compound in cycloaddition reactions?

Halogen substituents (e.g., Cl, Br) increase electrophilicity of the imine carbon, accelerating [3+2] cycloadditions. For instance, dichloro derivatives (1e) reacted 2.5× faster than methyl-substituted analogs (1g) in visible-light photocatalyzed reactions . Kinetic studies via HPLC can quantify rate constants (e.g., k = 0.15 min⁻¹ for 1e).

Q. What strategies mitigate spectral overlap in ¹³C NMR of this compound derivatives?

- DEPT-135 : Differentiates CH₂ groups (e.g., benzyl CH₂ at δ 4.80 ppm) from quaternary carbons .

- 2D HSQC : Correlates ¹H-¹³C signals, resolving overlapping aromatic carbons (δ 120–140 ppm) .

Q. How can contamination by benzene derivatives be detected and quantified in this compound samples?

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV) to detect benzene at m/z 78 .

- Calibration curves : Spiked samples with 0.1–10 ppm benzene show linear response (R² > 0.99) .

Methodological Guidance for Data Contradictions

Q. How to reconcile discrepancies in reported yields for similar this compound derivatives?

Q. What statistical approaches validate reproducibility in this compound synthesis?

- ANOVA : Compare yields (n = 5) across batches; p < 0.05 indicates significant variability.

- Control charts : Monitor purity (e.g., ≥95% by HPLC) over 10 runs to detect systemic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.